Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate
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Overview
Description
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is an organic compound with the molecular formula C13H19NO3. This compound is known for its unique structure, which includes an amino group, a methyl ester, and a phenyl ring substituted with a propan-2-yloxy group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The phenyl ring’s substitution pattern influences its binding affinity and specificity towards various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride
- Methyl 2-amino-3-(4-chlorophenyl)propanoate
Uniqueness
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications and the development of specialized chemical processes.
Biological Activity
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is an organic compound with significant potential in pharmacology due to its unique structural characteristics, including an amino group, a methyl ester, and a phenyl group with a propan-2-yloxy substituent. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in drug development.
- Molecular Formula : C13H19NO3
- Molecular Weight : Approximately 237.29 g/mol
- Chirality : The compound features a chiral center, making it relevant for studies in stereochemistry and biological activity.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including:
- Formation of the Amino Group : This may involve the use of amines and carbonyl compounds.
- Esterification : The methyl ester is formed through the reaction of the corresponding acid with methanol.
- Substituent Modifications : Various synthetic strategies can be employed to optimize yield and purity, such as solvent choice and temperature control.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies on structurally related compounds demonstrated IC50 values against cancer cell lines such as HCT-116 and HeLa cells, indicating potential for further development as anticancer agents .
- Antimicrobial Properties : The compound's structural features suggest potential antibacterial activity. Similar compounds have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria .
Table 1: Biological Activities of Related Compounds
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of electron-withdrawing groups, such as halogens or sulfonyl groups, has been shown to enhance activity against certain biological targets.
Key Findings from SAR Studies:
- Substituent Effects : Variations in the aromatic substituents can lead to significant changes in biological activity.
- Chirality Impact : The chiral nature of the compound affects its interaction with biological targets, which is crucial for drug design .
Case Studies
Recent studies have explored the biological effects of related compounds:
- Antiproliferative Studies : In one study, a series of related compounds were synthesized and tested for their antiproliferative effects on various cancer cell lines. The results indicated that specific structural modifications led to enhanced activity compared to standard treatments like doxorubicin .
- Mechanism of Action Investigations : Research focusing on the mechanism of action revealed that certain derivatives could inhibit histone deacetylases (HDACs), which play a critical role in cancer progression .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-propan-2-yloxyphenyl)propanoate |
InChI |
InChI=1S/C13H19NO3/c1-9(2)17-11-6-4-10(5-7-11)8-12(14)13(15)16-3/h4-7,9,12H,8,14H2,1-3H3 |
InChI Key |
RKTVSTBVKDZFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
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